molecular formula C18H27FeP B6355959 di-tert-butylphosphinoferrocene CAS No. 223655-16-1

di-tert-butylphosphinoferrocene

Cat. No.: B6355959
CAS No.: 223655-16-1
M. Wt: 330.2 g/mol
InChI Key: KMOMYOJYWXJKCJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Di-tert-butylphosphinoferrocene (DTBPF) is primarily used as a ligand in various metal-catalyzed reactions . Its primary targets are the metal centers of these catalysts, where it binds and influences the reactivity of the metal center .

Mode of Action

DTBPF interacts with its targets by forming a complex with the metal center of the catalyst . This interaction can influence the electronic properties of the metal center, thereby affecting its reactivity . The exact changes resulting from this interaction can vary depending on the specific reaction conditions and the other components of the catalyst system .

Biochemical Pathways

As a ligand in metal-catalyzed reactions, DTBPF can be involved in a variety of biochemical pathways. It is particularly suitable for cross-coupling reactions such as Suzuki-Miyaura Coupling, Indole Forming Reactions, Buchwald-Hartwig cross coupling, and Arylation reactions . The downstream effects of these reactions can vary widely depending on the specific substrates and reaction conditions .

Pharmacokinetics

Like other organometallic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and reactivity .

Result of Action

The molecular and cellular effects of DTBPF’s action are primarily related to its role in facilitating metal-catalyzed reactions . By influencing the reactivity of the metal center, DTBPF can enable the formation of new chemical bonds, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of DTBPF can be influenced by various environmental factors. For example, the presence of oxygen or moisture can potentially lead to the degradation of DTBPF or reduce its effectiveness as a ligand . Therefore, reactions involving DTBPF are often carried out under inert conditions .

Preparation Methods

The synthesis of di-tert-butylphosphinoferrocene involves several key steps. Initially, ferrocene is reacted with diarylphosphine oxide or dialkylphosphine oxide in a solvent such as 1,2-dichloroethane under controlled conditions. The reaction mixture is then subjected to hydrolysis and crystallization to obtain the final product . Industrial production methods typically involve similar steps but are optimized for higher yields and purity, often using automated systems and inert atmosphere conditions to prevent oxidation .

Chemical Reactions Analysis

Di-tert-butylphosphinoferrocene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include phosphine oxides and various metal complexes .

Scientific Research Applications

Di-tert-butylphosphinoferrocene is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

Comparison with Similar Compounds

Di-tert-butylphosphinoferrocene is unique due to its bulky di-tert-butylphosphino groups, which provide steric protection and enhance the stability of its metal complexes. Similar compounds include:

These comparisons highlight the unique steric and electronic properties of this compound, making it a valuable ligand in various catalytic applications.

Biological Activity

Di-tert-butylphosphinoferrocene (dtbpf) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with dtbpf, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its unique structure, which includes a ferrocene core with two tert-butylphosphino groups. The molecular formula for dtbpf is C26H44FeP2C_{26}H_{44}FeP_2, and it has a molecular weight of 474.42 g/mol. The compound typically appears as a dark yellow to dark orange or red powder, with a melting point ranging from 73 to 75 °C .

Antioxidant Activity

Research indicates that ferrocenes, including those containing the dtbpf moiety, exhibit significant antioxidant properties. A study conducted by Milaeva et al. (2010) demonstrated that ferrocenes bearing 2,6-di-tert-butylphenol groups showed promising antioxidative activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) test revealed that compounds with the phenolic group displayed higher antioxidant capacity compared to their phenyl analogs .

Key Findings from Antioxidant Studies

  • Compound Activity : N-(3,5-di-tert-butyl-4-hydroxyphenyl)iminomethylferrocene exhibited an antioxidant activity of 88.4%, surpassing that of the known antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), which showed only 48.5% activity .
  • Mechanism : The antioxidative mechanism is believed to involve the formation of penoxyl radicals that can stabilize through conjugation with the ferrocene unit, enhancing the overall antioxidant effect .

Catalytic Applications

This compound is also noted for its role as a ligand in catalysis. It has been utilized in various catalytic reactions, including the Sonogashira coupling reaction, where it demonstrated efficiency in facilitating the coupling of aryl halides .

Catalytic Efficiency Data

Reaction TypeYield (%)Catalyst Loading (%)
Sonogashira Reaction58 - 990.1 - 0.2

The stability of dtbpf complexes during catalytic reactions has been highlighted in studies where it was observed that the dtbpf ligand migrates from copper(I) to palladium(II), promoting efficient cross-coupling reactions .

Case Study 1: Neuroprotective Effects

A notable case study explored the neuroprotective effects of compounds related to dtbpf in models of oxidative stress. The study indicated that the presence of the ferrocene moiety significantly enhanced cytoprotective effects against mitochondrial swelling induced by calcium ions, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Synthesis and Characterization

Another important study focused on synthesizing copper(I) complexes containing dtbpf. These complexes were characterized using various techniques such as NMR and X-ray crystallography, confirming their structural integrity and catalytic potential .

Properties

InChI

InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOMYOJYWXJKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FeP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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